A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopropylaniline Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopropylaniline Hydrochloride
Abstract: This technical guide provides an in-depth examination of the physical properties of 2-Cyclopropylaniline Hydrochloride, a key intermediate in modern pharmaceutical development. The cyclopropyl moiety is increasingly utilized in medicinal chemistry to enhance metabolic stability and introduce conformational rigidity, making a thorough understanding of its derivatives essential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data, detailed protocols for experimental characterization, and insights into the causality behind these methodologies. We will cover core physicochemical properties, spectroscopic identification, thermal analysis, and solubility, grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Role of the Cyclopropylaniline Scaffold
The cyclopropane ring, despite its simple structure, is a powerhouse in drug design. Its inherent ring strain leads to shorter, stronger carbon-hydrogen bonds, which can significantly reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" effect can improve a drug candidate's half-life and reduce potential drug-drug interactions.[2] Furthermore, the rigid three-membered ring acts as a conformational anchor, locking rotatable bonds and presenting a well-defined orientation to a biological target.
2-Cyclopropylaniline, particularly in its hydrochloride salt form for improved handling and solubility, serves as a vital building block for introducing this valuable scaffold. Its derivatives have been explored in a range of therapeutic areas, including the development of antivirals, antidepressants, and anticancer agents.[1][3] This guide moves beyond a simple data sheet to provide a practical framework for understanding and verifying the physical properties of 2-Cyclopropylaniline Hydrochloride, ensuring the quality and reproducibility of downstream research and synthesis.
Compound Identification and Core Physicochemical Properties
Accurate identification is the foundation of all chemical research. 2-Cyclopropylaniline Hydrochloride is the salt formed from the reaction of 2-cyclopropylaniline and hydrochloric acid.
| Property | Data | Source |
| IUPAC Name | 2-cyclopropylaniline;hydrochloride | PubChem[4] |
| Synonyms | (o-Aminophenyl)cyclopropane hydrochloride, 2-Cyclopropylbenzenamine hydrochloride | - |
| CAS Number | Data not available for the hydrochloride salt. (Free Base: 3158-73-4) | [5] |
| PubChem CID | 43831253 | [4] |
| Molecular Formula | C₉H₁₁N · HCl (or C₉H₁₂ClN) | [4][6] |
| Molecular Weight | 169.65 g/mol | [6] |
| Appearance | Solid (Form and color may vary by purity) | |
| pKa (Predicted) | 4.15 ± 0.10 (for the conjugate acid, anilinium ion) | [5] |
Note: The predicted pKa refers to the acidity of the protonated amine of the free base, 2-cyclopropylaniline. This value is critical for understanding the compound's behavior in aqueous solutions and for developing formulation and purification strategies.
In-Depth Analysis of Key Physical Properties
Thermal Properties: Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad or depressed range can indicate the presence of impurities. As of this writing, a specific, experimentally verified melting point for 2-Cyclopropylaniline Hydrochloride is not widely published in the literature. However, the related compound trans-2-Phenylcyclopropylamine hydrochloride has a reported melting point of 162-169 °C.[7][8] This value serves as a rough estimate, but experimental determination is mandatory for any new batch.
Causality of Method Selection: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. It offers higher precision, requires a minimal amount of sample (1-3 mg), and provides additional thermodynamic data, such as the enthalpy of fusion, which can be valuable for polymorphism studies.
Solubility Profile
As an amine hydrochloride salt, 2-Cyclopropylaniline Hydrochloride is expected to have significantly higher aqueous solubility than its free base form due to the ionic nature of the molecule. It is anticipated to be soluble in water and polar protic solvents like methanol and ethanol, with lower solubility in less polar organic solvents such as dichloromethane, and poor solubility in nonpolar solvents like hexanes. This profile is fundamental for choosing appropriate solvents for reaction workups, purification (e.g., recrystallization), and formulation.
Spectroscopic Fingerprint
Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons (typically in the 7-8 ppm region), the methine proton of the cyclopropyl group, and the diastereotopic methylene protons of the cyclopropyl ring (usually in the 0.5-1.5 ppm region). The amine protons (NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show characteristic signals for the six aromatic carbons, with the carbon attached to the cyclopropyl group and the carbon attached to the amino group being distinct. The cyclopropyl carbons will appear in the aliphatic region (typically <20 ppm).
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorbances would include N-H stretching from the ammonium salt (a broad band around 2800-3200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C bending (~1450-1600 cm⁻¹).
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Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum will show the molecular ion for the free base (the cation) at an m/z corresponding to [C₉H₁₁N + H]⁺, which is approximately 134.10.
Standard Operating Protocols for Characterization
The following protocols represent self-validating systems for the physical characterization of 2-Cyclopropylaniline Hydrochloride.
Experimental Workflow for Physicochemical Analysis
Caption: Workflow for comprehensive characterization of a new sample.
Protocol for Melting Point Determination by DSC
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Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (T_onset = 156.6 °C). This ensures the accuracy of the temperature axis.
-
Sample Preparation: Accurately weigh 1-3 mg of 2-Cyclopropylaniline Hydrochloride into a hermetically sealed aluminum pan. Use an identical empty pan as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C (or a suitable upper limit based on preliminary tests) at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
-
Data Analysis: Determine the melting point from the onset temperature of the endothermic melting peak. The sharpness of the peak is an indicator of purity.
Protocol for Spectroscopic Identification (¹H NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Interpretation: Integrate the signals to determine proton ratios and analyze coupling patterns to confirm the connectivity of the aromatic and cyclopropyl moieties.
Safety, Handling, and Storage
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Hazard Identification: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[6] It is likely to cause serious eye irritation and skin irritation.[6]
-
Handling:
-
Storage:
Conclusion
2-Cyclopropylaniline Hydrochloride is more than a simple chemical; it is an enabling tool for modern drug discovery. Its physical properties—solubility, melting point, and spectral characteristics—are not merely data points but are critical parameters that dictate its application, purity, and safe handling. The protocols and insights provided in this guide are designed to empower researchers to confidently verify these properties, ensuring the integrity of their scientific endeavors and accelerating the development of next-generation therapeutics.
References
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PubChem, National Institutes of Health. 2-Cyclopropylaniline;chloride. [Link]
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Airgas. SAFETY DATA SHEET - Cyclopropane. [Link]
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PubChem, National Institutes of Health. Cyclopropylamine. [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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AMERICAN ELEMENTS. 3-Cyclopropylaniline. [Link]
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ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
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PubMed, National Institutes of Health. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
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PubChem, National Institutes of Health. N-Cyclopropylaniline. [Link]
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